Methyl 2-amino-7-chloroquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-7-chloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-7-chloroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable carboxylic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-7-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce halogenated quinolines.
Scientific Research Applications
Methyl 2-amino-7-chloroquinoline-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-7-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: This compound shares a similar quinoline structure but differs in its functional groups.
Ethyl 2-chloroquinoline-3-carboxylate: This compound is similar but has an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-amino-7-chloroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amino and chloro substituents, along with the carboxylate ester, make it a versatile compound for various applications.
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 2-amino-7-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)8-4-6-2-3-7(12)5-9(6)14-10(8)13/h2-5H,1H3,(H2,13,14) |
InChI Key |
JWMIOYRMNACLFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C=C(C=CC2=C1)Cl)N |
Origin of Product |
United States |
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